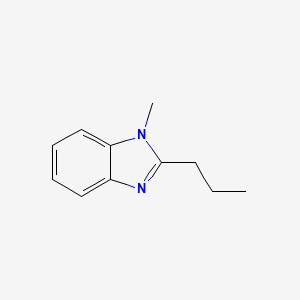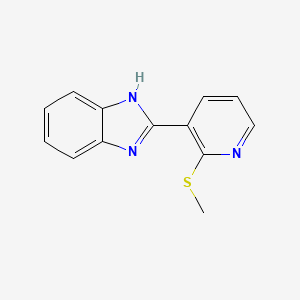
1-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of triazole derivatives, which have shown promising results in various biological applications.
Mecanismo De Acción
The mechanism of action of 1-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in DNA replication and repair. It may also act by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to inhibit the growth of bacteria, fungi, and viruses. Additionally, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments include its potent activity against cancer cells, bacteria, fungi, and viruses. It also has neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases. However, its limitations include the fact that its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects.
Direcciones Futuras
There are several future directions for the research on 1-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer, bacterial, fungal, and viral infections. Another direction is to explore its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand its mechanism of action and to optimize its synthesis method for increased yield and purity.
Métodos De Síntesis
The synthesis of 1-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide involves the reaction of 4-ethylbenzoyl chloride with pyridine-2-carboxaldehyde in the presence of sodium hydride. The resulting product is then treated with sodium azide and copper (I) iodide to obtain the final compound. This method has been optimized to yield high purity and good yields of the compound.
Aplicaciones Científicas De Investigación
1-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide has shown promising results in various scientific research applications. It has been found to exhibit potent antitumor activity against a variety of cancer cell lines. It has also been shown to possess antibacterial, antifungal, and antiviral properties. Additionally, it has been found to have neuroprotective effects and could potentially be used in the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
1-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c1-2-13-6-8-15(9-7-13)22-12-16(20-21-22)17(23)19-11-14-5-3-4-10-18-14/h3-10,12H,2,11H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHJBMFWPSATIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,6-Difluoro-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B2906082.png)
![(2-Phenyltriazol-4-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2906084.png)

![3,4-Dihydro-2H-chromen-2-yl-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2906087.png)
![N-(4-bromophenyl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2906091.png)
![2-[3-(1-benzyl-5-oxopyrrolidin-3-yl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl]acetic acid](/img/structure/B2906092.png)
![2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2906093.png)

![4-[3-(Aminomethyl)phenyl]benzoic acid hydrochloride](/img/structure/B2906097.png)

![3-Pyrazolo[1,5-a]pyrimidin-6-ylpropan-1-amine;dihydrochloride](/img/structure/B2906102.png)
![Tert-butyl 5-(iodomethyl)-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2906103.png)
![5-Tert-butoxycarbonyl-7-methyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B2906104.png)
